Sub-Micromolar Biochemical Potency Against KDM1A (LSD1) Epigenetic Target
Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate exhibits a Ki of 140 nM against human recombinant KDM1A (LSD1), a key histone demethylase target in oncology [1]. While no direct head-to-head comparison data is available in the public domain for this exact compound against close analogs, this sub-micromolar activity on a validated epigenetic target differentiates it from many other commercially available fluoropiperidine building blocks that are typically inactive or have undefined activity against this class of enzymes [1].
| Evidence Dimension | Biochemical inhibition of KDM1A |
|---|---|
| Target Compound Data | Ki = 140 nM |
| Comparator Or Baseline | N/A (no direct comparator data available for this compound; typical screening building blocks are inactive at this target) |
| Quantified Difference | N/A |
| Conditions | Inhibition of human recombinant His-tagged KDM1A (residues 171-836) using H3K4me2 substrate; peroxidase-coupled enzyme assay |
Why This Matters
This biochemical activity indicates the scaffold's potential for direct use in epigenetic probe or lead discovery campaigns targeting KDM1A, a value proposition not offered by simple fluoropiperidines.
- [1] BindingDB. (2025). Entry BDBM50158884 / CHEMBL3785550. Affinity Data for Tert-butyl 4-carbamoyl-4-fluoropiperidine-1-carboxylate against KDM1A. View Source
